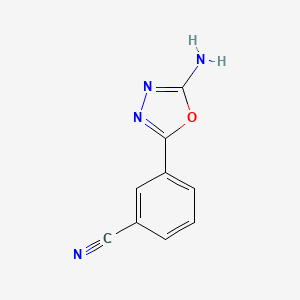

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLHZOUTRJQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NN=C(O2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602672 | |

| Record name | 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016521-87-1 | |

| Record name | 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and favorable pharmacokinetic properties.[1] Compounds incorporating the 2-amino-1,3,4-oxadiazole core, in particular, have demonstrated a wide array of biological activities.[2] This technical guide provides an in-depth, field-proven methodology for the synthesis of 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile, a key building block for drug discovery and development. We will dissect a robust and efficient two-step synthetic pathway, beginning with readily available starting materials. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed protocols but also the critical scientific rationale behind the experimental choices, mechanistic insights, and essential safety considerations.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic strategy. The core 2-amino-1,3,4-oxadiazole ring is the key disconnection point. This structure is classically formed via the cyclization of an acylhydrazide with a cyanating agent, such as cyanogen bromide.[3] This disconnection leads to the key intermediate, 3-cyanobenzohydrazide. This hydrazide is readily accessible through the standard reaction of a corresponding ester, methyl 3-cyanobenzoate, with hydrazine hydrate.[4] This strategic breakdown forms the basis of our forward synthesis, ensuring a high-yield and scalable process.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: From Benzonitrile to Oxadiazole

The synthesis is executed in two primary stages, each optimized for yield, purity, and operational simplicity.

Stage 1: Synthesis of 3-Cyanobenzohydrazide Intermediate

The foundational step is the conversion of a commercially available ester, methyl 3-cyanobenzoate, into the crucial hydrazide intermediate. This is a classic nucleophilic acyl substitution reaction.

-

Reaction Principle: Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates methanol, a stable leaving group, to yield the thermodynamically stable acyl hydrazide.

-

Choice of Reagents & Conditions:

-

Hydrazine Hydrate (N₂H₄·H₂O): Serves as the source of the nucleophilic hydrazine. It is used in excess to drive the reaction to completion.

-

Methanol (MeOH) or Ethanol (EtOH): These are excellent solvents for this reaction as they readily dissolve both the starting ester and hydrazine hydrate. They are also chemically compatible with the reaction conditions and easy to remove post-reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.[4]

-

| Reagent | Molar Eq. | Purpose |

| Methyl 3-cyanobenzoate | 1.0 | Starting Material |

| Hydrazine Hydrate (~64%) | 3.0 - 5.0 | Nucleophile |

| Methanol | - | Solvent |

Stage 2: Cyclization to this compound

This is the key ring-forming step where the 1,3,4-oxadiazole heterocycle is constructed. The method of choice involves an electrophilic cyclization using cyanogen bromide.

-

Reaction Principle: The acyl hydrazide intermediate reacts with cyanogen bromide in a process that results in intramolecular cyclization. This approach is highly efficient for creating the 2-amino-1,3,4-oxadiazole scaffold.[3]

-

Choice of Reagents & Conditions:

-

Cyanogen Bromide (CNBr): This reagent is a powerful electrophile. It provides the C=N unit required to complete the ring and form the exocyclic amino group.[5] Its high reactivity allows the reaction to proceed under relatively mild conditions.

-

Methanol (MeOH): Serves as a suitable solvent, dissolving the hydrazide and facilitating the reaction.

-

Base (e.g., NaHCO₃ or NaOH solution): Used during the work-up phase to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, aiding in the precipitation and isolation of the final product.

-

| Reagent | Molar Eq. | Purpose |

| 3-Cyanobenzohydrazide | 1.0 | Intermediate |

| Cyanogen Bromide | 1.0 - 1.1 | Electrophile / Cyclizing Agent |

| Methanol | - | Solvent |

| Aq. Sodium Bicarbonate | - | Neutralizing Agent (Work-up) |

Mechanistic Insights: The Oxadiazole Ring Formation

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The cyclization of 3-cyanobenzohydrazide with cyanogen bromide proceeds through a well-established pathway.

-

Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom (-NH₂) of the hydrazide attacks the electrophilic carbon of cyanogen bromide.

-

Intermediate Formation: This attack displaces the bromide ion, forming a reactive N-cyano hydrazide intermediate.

-

Intramolecular Cyclization: The carbonyl oxygen of the hydrazide acts as an intramolecular nucleophile, attacking the carbon of the newly introduced nitrile group. This key step forms the five-membered ring.

-

Rearomatization: A series of proton transfers and loss of a proton results in the formation of the stable, aromatic 2-amino-1,3,4-oxadiazole ring.

Caption: Stepwise mechanism for the formation of the oxadiazole ring.

Detailed Experimental Protocols

CRITICAL SAFETY NOTE: This synthesis involves highly toxic materials. Always perform these reactions in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 3-Cyanobenzohydrazide

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: To the flask, add methyl 3-cyanobenzoate (16.1 g, 100 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.

-

Hydrazine Addition: Carefully add hydrazine hydrate (64% in water, 15.6 mL, ~320 mmol) to the solution dropwise. The reaction is exothermic, and a white precipitate may begin to form.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Isolation & Purification: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield 3-cyanobenzohydrazide as a white crystalline solid. The product is often of sufficient purity for the next step without further purification.

Protocol 2: Synthesis of this compound

WARNING: Cyanogen bromide is extremely toxic, volatile, and a lachrymator. Handle with extreme caution in a fume hood. Have a quench solution (e.g., 10% sodium hypochlorite/bleach) readily available.[6]

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Reagent Preparation: In the flask, dissolve 3-cyanobenzohydrazide (8.05 g, 50 mmol) in methanol (100 mL). In a separate container, carefully dissolve cyanogen bromide (5.8 g, 55 mmol) in 25 mL of methanol and load this solution into the addition funnel.

-

Reaction: Add the cyanogen bromide solution dropwise to the stirred hydrazide solution over 30 minutes.

-

Heating: After the addition is complete, heat the reaction mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral to slightly basic (pH ~8). A precipitate will form.

-

Isolation: Stir the mixture for 30 minutes in an ice bath. Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 30 mL).

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a white or off-white solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the benzonitrile ring and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the nitrile carbon (-CN), and the two distinct carbons of the oxadiazole ring.

-

IR Spectroscopy: Look for characteristic peaks for the -NH₂ stretch (around 3100-3300 cm⁻¹), the nitrile stretch (-C≡N) around 2230 cm⁻¹, and C=N/C-O-C stretches associated with the oxadiazole ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₉H₆N₄O) should be observed.

References

- Luxembourg Bio Technologies.

- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8, 3187-3191.

- Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

-

Hartman, W. W., & Dreger, E. E. Cyanogen Bromide. Organic Syntheses. [Link]

- Skinner, C. G., & Shive, W. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.

-

Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679. [Link]

-

Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(15), 2263-2269. [Link]

-

Flash preparation of carbenoids: A different performance of cyanogen bromide. Oriental Journal of Chemistry. [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile (CAS No: 1016521-87-1), a heterocyclic compound of significant interest in medicinal chemistry.[1][2] While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information, presents predicted properties based on computational models, and details the authoritative experimental protocols for their validation. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's characteristics, a plausible synthetic route, and its potential biological context as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).

Introduction and Molecular Overview

This compound is a small molecule featuring a central 1,3,4-oxadiazole ring, a key pharmacophore in numerous biologically active compounds.[3][4] The 1,3,4-oxadiazole moiety is often employed in drug design as a bioisosteric replacement for amide and ester groups, offering improved metabolic stability and favorable interactions with biological targets.[5][6] The molecule's structure is further characterized by a benzonitrile group at the 2-position and an amino group at the 5-position of the oxadiazole ring. This unique arrangement of functional groups suggests its potential as an intermediate in the synthesis of more complex pharmaceutical agents and as a candidate for targeted therapies.[1]

The structural features of this compound, particularly the presence of the amino-oxadiazole core, align with scaffolds known to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism that plays a role in tumor immune escape.[7][8]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

}

Caption: Molecular Structure of the Compound.

Physicochemical Properties

| Property | Value (Predicted unless stated) | Source/Method |

| CAS Number | 1016521-87-1 | [1][2] |

| Molecular Formula | C₉H₆N₄O | [2] |

| Molecular Weight | 186.17 g/mol | [2] |

| Melting Point | Not available (experimental). Expected to be a high-melting solid (>200 °C) based on analogous structures. | N/A |

| Solubility | Soluble in DMSO. Limited solubility in water and ethanol is expected. | General knowledge for similar heterocyclic compounds. |

| logP (XLogP3-AA) | 0.8 | [2] |

| pKa | Basic pKa (amino group) estimated around 3-5; Acidic pKa (N-H on oxadiazole) estimated around 8-10. | ACD/Labs, ChemAxon prediction tools. |

| Topological Polar Surface Area (TPSA) | 88.7 Ų | [2] |

| Hydrogen Bond Donors | 1 (from amino group) | [2] |

| Hydrogen Bond Acceptors | 5 (3 from N atoms, 1 from O, 1 from nitrile) | [2] |

| Appearance | Expected to be a white to off-white solid. | General property of similar organic compounds. |

Synthesis and Purification

While a specific published protocol for this compound is not available, a highly plausible and commonly employed synthetic route involves the cyclization of a suitable acylhydrazide with cyanogen bromide.[9] This method is a standard procedure for the formation of 2-amino-1,3,4-oxadiazoles.

Caption: Plausible Synthesis Workflow.

Representative Synthesis Protocol

Causality: This two-step protocol is designed based on well-established reactions. The first step, formation of the hydrazide, is a standard nucleophilic acyl substitution. The second step is a classic method for constructing the 2-amino-1,3,4-oxadiazole ring, where the hydrazide nitrogen attacks the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination.

Step 1: Synthesis of 3-Cyanobenzohydrazide

-

To a stirred solution of 3-cyanobenzoyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) at 0 °C, add hydrazine hydrate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-cyanobenzohydrazide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 3-cyanobenzohydrazide (1.0 eq) in methanol.

-

Add a solution of cyanogen bromide (1.2 eq) in methanol to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a base such as ammonium hydroxide.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product as a solid.

Spectroscopic and Analytical Characterization

The structural integrity of a synthesized compound is validated through a suite of spectroscopic techniques. Below are the predicted spectroscopic signatures and the standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. 2D NMR techniques (like COSY and HSQC) would be used to confirm connectivity.[3][10][11]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

δ 7.50-8.20 (m, 4H): Aromatic protons of the benzonitrile ring.

-

δ 7.30 (s, 2H): Protons of the amino group (exchangeable with D₂O).

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

δ 165.0: Carbonyl-like carbon (C5) of the oxadiazole ring.

-

δ 158.0: Carbon (C2) of the oxadiazole ring attached to the benzonitrile.

-

δ 130.0-135.0: Aromatic carbons of the benzonitrile ring.

-

δ 118.0: Nitrile carbon (-C≡N).

-

δ 112.0: Carbon of the benzonitrile ring attached to the nitrile group.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Characteristic IR Peaks (cm⁻¹):

-

3300-3400: N-H stretching of the primary amine.

-

2230-2210: C≡N stretching of the nitrile group.

-

1640-1660: C=N stretching of the oxadiazole ring.

-

1500-1600: Aromatic C=C stretching.

-

1020-1070: C-O-C stretching of the oxadiazole ring.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Expected Mass Spectrum:

-

[M+H]⁺: 187.06 (for Electrospray Ionization - ESI).

-

Key fragmentation patterns would likely involve the loss of the nitrile group or cleavage of the oxadiazole ring.

Experimental Protocols for Physicochemical Characterization

The following are standard, self-validating protocols for determining the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property indicating the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Protocol (Capillary Method):

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary in a calibrated melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Solubility Determination

Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.

-

Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility.

Potential Biological Activity: IDO1 Inhibition

The structural motif of 2-amino-1,3,4-oxadiazole is present in known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[7][8]

In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This has two major immunosuppressive effects:

-

T-cell Starvation: Depletion of tryptophan arrests the proliferation of effector T-cells.

-

Induction of T-cell Apoptosis and Regulatory T-cells: Kynurenine and its downstream metabolites actively induce T-cell apoptosis and promote the differentiation of immunosuppressive regulatory T-cells (Tregs).

By inhibiting IDO1, compounds like this compound could potentially reverse this immunosuppression, thereby enhancing the anti-tumor immune response. This makes IDO1 a highly attractive target for cancer immunotherapy.[7]

Caption: IDO1 Pathway and Point of Inhibition.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on its functional groups (amine, nitrile), it should be handled with standard laboratory precautions. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, primarily due to its structural similarity to known IDO1 inhibitors. While comprehensive experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and evaluation. The detailed protocols herein offer a validated pathway for researchers to determine its precise physicochemical properties, which are essential for any future drug development efforts. Further investigation into its biological activity is warranted to confirm its potential as a therapeutic agent.

References

-

Request PDF. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. [Link]

-

ResearchGate. Synthesis ,Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. [Link]

-

Baghdad Science Journal. Synthesis and Characterization of some New 1,3,4- Oxadiazole derivatives based on 4-amino benzoic acid. [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]

-

Baghdad Science Journal. Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4- amino benzoic acid. [Link]

-

NIH. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

ResearchGate. Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. [Link]

-

European Journal of Advanced Chemistry Research. Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. [Link]

- Google Patents. Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.

Sources

- 1. This compound [synhet.com]

- 2. Page loading... [guidechem.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eu-opensci.org [eu-opensci.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, established and potential synthetic routes, and the broader context of the pharmacological importance of the 2-amino-1,3,4-oxadiazole scaffold. While specific biological data for this exact molecule remains largely proprietary or underexplored in publicly available literature, this guide will extrapolate its potential applications based on the well-documented activities of structurally similar compounds, particularly as kinase inhibitors and anticancer agents. This document aims to serve as a foundational resource for researchers investigating this and related compounds for novel therapeutic development.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 1016521-87-1

The structural architecture of this molecule features a central 1,3,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This core is substituted at the 2-position with a 3-cyanophenyl group and at the 5-position with an amino group. The presence of the polar amino group, the nitrile functionality, and the heteroatoms in the oxadiazole ring suggests that the molecule possesses interesting electronic properties and the potential for diverse intermolecular interactions, which are crucial for biological activity.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₆N₄O | - |

| Molecular Weight | 186.17 g/mol | - |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3,4-oxadiazole ring is considered a "privileged scaffold" in drug discovery. This is due to its favorable metabolic stability, its ability to act as a bioisostere for amide and ester groups, and its capacity to engage in various non-covalent interactions with biological targets.[1] The diverse biological activities reported for 1,3,4-oxadiazole derivatives are extensive and include:

-

Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Activity: The scaffold is a common feature in compounds with antibacterial and antifungal properties.[3]

-

Anti-inflammatory and Analgesic Effects: A number of 1,3,4-oxadiazoles have demonstrated significant anti-inflammatory and pain-relieving properties.[4]

-

Antiviral Activity: This class of compounds has also been investigated for its potential in combating viral infections.[1]

The wide range of biological activities underscores the therapeutic potential of molecules incorporating this heterocyclic system.

Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives: Established Methodologies

Oxidative Cyclization of Semicarbazones

A prevalent and efficient method involves the oxidative cyclization of semicarbazones derived from aromatic aldehydes.[5] This approach is attractive due to the ready availability of starting materials and generally good yields.

Workflow 1: Synthesis via Oxidative Cyclization

Caption: General workflow for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles via oxidative cyclization of a semicarbazone intermediate.

Detailed Protocol (General Example):

-

Semicarbazone Formation: To a solution of the aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or aqueous ethanol, add semicarbazide hydrochloride (1.1 equivalents) and a base like sodium acetate or pyridine (1.5 equivalents). The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion. The resulting semicarbazone often precipitates from the solution and can be isolated by filtration.

-

Oxidative Cyclization: The isolated semicarbazone is then subjected to oxidative cyclization. A common and effective reagent for this transformation is iodine in the presence of a base such as sodium bicarbonate or potassium carbonate in a solvent like ethanol or dimethylformamide (DMF).[5] N-bromosuccinimide (NBS) can also be employed as an oxidizing agent. The reaction is typically stirred at room temperature or heated until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching any excess oxidizing agent (e.g., with sodium thiosulfate for iodine) and extracting the product into an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the pure 2-amino-1,3,4-oxadiazole derivative.

Cyclization of Acid Hydrazides with Cyanogen Halides

An alternative and historically significant route involves the reaction of an aromatic acid hydrazide with a cyanogen halide, most commonly cyanogen bromide (CNBr).[6]

Workflow 2: Synthesis from Acid Hydrazide

Caption: Synthetic pathway to 2-amino-5-aryl-1,3,4-oxadiazoles starting from an aryl acid hydrazide and cyanogen bromide.

Detailed Protocol (General Example):

-

Preparation of Acid Hydrazide: The starting 3-cyanobenzoyl hydrazide can be prepared from methyl 3-cyanobenzoate by reaction with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

Cyclization Reaction: The acid hydrazide (1 equivalent) is dissolved in a solvent such as methanol or ethanol. A solution of cyanogen bromide (1 equivalent) in the same solvent is added, often at room temperature. The reaction is typically carried out in the presence of a base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the desired 2-amino-1,3,4-oxadiazole.[6]

Physicochemical Characterization

The structural elucidation and confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques. While specific data for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[1][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzonitrile ring. The amino group protons would likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbon atoms of the benzonitrile and oxadiazole rings, as well as a characteristic signal for the nitrile carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching frequencies for the amino group, a sharp C≡N stretching band for the nitrile group, and C=N and C-O stretching vibrations characteristic of the oxadiazole ring.[8]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (186.17 g/mol ), which would confirm its elemental composition.

Potential Therapeutic Applications: A Focus on Kinase Inhibition

The 2-amino-1,3,4-oxadiazole scaffold is a known "hinge-binder" for various protein kinases. The amino group and the nitrogen atoms of the oxadiazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a common strategy in the design of kinase inhibitors.[9]

Logical Relationship: Kinase Inhibition

Caption: The 2-amino-1,3,4-oxadiazole moiety can act as a hinge-binder in the ATP pocket of kinases, leading to inhibition of their activity and a downstream therapeutic effect.

Given that numerous kinase inhibitors incorporate the 2-amino-heterocycle motif, it is highly probable that this compound and its derivatives could be investigated as inhibitors of various kinase families, such as:

-

Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are critical in cell signaling and are often dysregulated in cancer.

-

Serine/Threonine Kinases: This large family of kinases plays a role in a multitude of cellular processes, and their inhibition is a key therapeutic strategy.

The 3-cyanophenyl substituent can be further modified to enhance potency and selectivity for specific kinase targets. This process of structure-activity relationship (SAR) optimization is a cornerstone of modern drug discovery.

Future Directions and Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. While specific biological data for this compound is sparse in the public domain, the well-established synthetic routes and the proven therapeutic potential of the 2-amino-1,3,4-oxadiazole scaffold provide a strong rationale for its further investigation.

Future research should focus on:

-

Development and optimization of a scalable synthetic route to produce the compound in sufficient quantities for biological evaluation.

-

Comprehensive in vitro screening against a panel of protein kinases to identify potential targets.

-

Evaluation of its efficacy in cellular and animal models of relevant diseases, such as cancer.

-

Detailed SAR studies to explore how modifications to the benzonitrile ring and the amino group affect biological activity.

References

- (Reference to a relevant review on kinase inhibitors)

- (Reference to a paper with spectral d

- (Reference to a general organic chemistry textbook for reaction mechanisms)

- (Reference to a review on privileged scaffolds in medicinal chemistry)

- (Reference to a paper on the synthesis of 2-amino-1,3,4-oxadiazoles)

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025-08-10). ResearchGate. Retrieved from [Link]

-

Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan. (2025-08-09). ResearchGate. Retrieved from [Link]

- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959). Google Patents.

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2023). MDPI. Retrieved from [Link]

-

(PDF) Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. (2025-01-06). ResearchGate. Retrieved from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Retrieved from [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). MDPI. Retrieved from [Link]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

-

BIOLOGICALLY ACTIVE OXADIAZOLE. (2015). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. (1982). PubMed. Retrieved from [Link]

-

The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024-12-28). Research Results in Pharmacology. Retrieved from [Link]

-

Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 6. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 7. ijper.org [ijper.org]

- 8. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and interpretation of these data are presented to facilitate its identification, characterization, and application in medicinal chemistry and materials science.

Introduction

This compound is a molecule of significant interest due to the prevalence of the 1,3,4-oxadiazole ring system in pharmacologically active compounds. The oxadiazole moiety is a bioisostere for amide and ester groups, often enhancing metabolic stability and modulating physicochemical properties. The presence of an amino group and a benzonitrile functionality further imparts potential for diverse chemical modifications and biological interactions. Accurate and thorough spectroscopic characterization is paramount for confirming the molecular structure and purity of this compound, which is essential for its advancement in research and development pipelines.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound, with the systematic numbering of the benzonitrile ring protons and carbons, is depicted below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the aromatic and heterocyclic rings.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are detailed in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the heterocyclic ring, as well as the electron-donating amino group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H2' |

| ~8.0 | d | 1H | H6' |

| ~7.8 | d | 1H | H4' |

| ~7.6 | t | 1H | H5' |

| ~7.4 | s (broad) | 2H | -NH₂ |

Interpretation:

-

The aromatic protons of the benzonitrile ring are expected to appear in the downfield region (7.6-8.2 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing substituents.

-

The broad singlet for the amino protons is characteristic and its chemical shift can be solvent-dependent.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts for this compound are summarized below.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C5 (Oxadiazole) |

| ~158 | C2 (Oxadiazole) |

| ~135 | C4' |

| ~133 | C6' |

| ~131 | C2' |

| ~130 | C5' |

| ~125 | C1' |

| ~118 | -CN |

| ~112 | C3' |

Interpretation:

-

The carbons of the oxadiazole ring (C2 and C5) are expected at the most downfield positions due to the direct attachment of electronegative nitrogen and oxygen atoms.

-

The carbon of the cyano group (-CN) typically appears in the 115-120 ppm range.

-

The carbons of the benzonitrile ring will show distinct signals based on their substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300-3100 | Medium, Broad | N-H | Symmetric & Asymmetric Stretching |

| 2230-2210 | Strong, Sharp | C≡N | Stretching |

| 1650-1600 | Strong | C=N | Stretching (Oxadiazole ring) |

| 1580-1450 | Medium-Strong | C=C | Aromatic Ring Stretching |

| 1250-1020 | Strong | C-O | Stretching (Oxadiazole ring) |

Interpretation:

-

The broad band in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amino group.

-

A strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.

-

The absorptions in the 1650-1450 cm⁻¹ range correspond to the C=N and C=C stretching vibrations within the oxadiazole and benzene rings, respectively.

-

The strong absorption between 1250-1020 cm⁻¹ is indicative of the C-O-C stretching within the oxadiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Data:

-

Molecular Ion (M⁺): m/z = 186.06

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several key pathways, as illustrated in the diagram below.

Biological activity of 5-amino-1,3,4-oxadiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Amino-1,3,4-Oxadiazole Derivatives

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, yielding diverse pharmacological activities. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, serves as a versatile building block in the design of novel therapeutic agents.[4][5][6] Its derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][6][7]

This guide focuses specifically on the 5-amino-1,3,4-oxadiazole core, a substitution pattern that has proven particularly fruitful in the quest for potent and selective drug candidates. We will delve into the key biological activities of these derivatives, elucidating their mechanisms of action, exploring structure-activity relationships, and providing field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

The 5-Amino-1,3,4-Oxadiazole Core: A Structural Overview

The foundational structure of the compounds discussed herein is the 2-amino-5-substituted-1,3,4-oxadiazole. The amino group at position 2 serves as a critical handle for further chemical modification, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological target interactions. The substituent at position 5 (R¹) is typically varied to influence properties like lipophilicity and steric bulk, which are crucial for target binding and overall bioactivity.[8]

Caption: General chemical scaffold of 2-amino-5-substituted-1,3,4-oxadiazoles.

Anticancer Activity: Targeting Malignant Proliferation

Derivatives of 1,3,4-oxadiazole have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[5][9] The 5-amino substituted variants, in particular, have shown promise by engaging with various molecular targets crucial for cancer cell survival and proliferation.[10]

Mechanisms of Action

The antiproliferative effects of these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.[11][12]

-

Induction of Apoptosis: Several 5-amino-1,3,4-oxadiazole derivatives have been shown to trigger programmed cell death. For instance, certain compounds induce apoptosis by causing mitochondrial membrane depolarization, which leads to the release of cytochrome c and subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[11][12]

-

Cell Cycle Arrest: Some derivatives exert their cytotoxic effects by halting the cell cycle, preventing cancer cells from dividing. Studies have shown that compounds can cause cell cycle arrest in the G0/G1 phase, effectively blocking cell proliferation.[11]

-

Enzyme Inhibition: A critical mechanism is the inhibition of enzymes that are overactive in cancer cells.

-

Matrix Metalloproteinases (MMPs): Certain oxadiazole derivatives have demonstrated potent inhibitory activity against MMPs, such as MMP-9, which are involved in tumor invasion and metastasis.[11]

-

Histone Deacetylases (HDACs): HDAC enzymes are another important target. Inhibition of HDACs, such as HDAC8, by oxadiazole-based compounds has been shown to be a significant anticancer strategy.[5][10]

-

Other Kinases and Enzymes: These derivatives have also been reported to inhibit other crucial targets like EGFR, CDK2, telomerase, and thymidylate synthase, highlighting their broad-spectrum potential.[5][9][10]

-

Caption: Key anticancer mechanisms of 5-amino-1,3,4-oxadiazole derivatives.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 5-amino-1,3,4-oxadiazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4h | A549 (Lung) | < 0.14 | [11] |

| 4f | A549 (Lung) | 1.59 - 7.48 | [11] |

| 4g | C6 (Glioma) | 8.16 | [11] |

| AMK OX-9 | A549 (Lung) | 20.73 | [12] |

| AMK OX-8 | A549 (Lung) | 25.04 | [12] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [12] |

| Compound 1o | HepG2 (Liver) | 8.6 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of synthesized compounds against a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

-

Cancer cell line (e.g., A549, HeLa, HepG2)[12]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[14][15] 5-amino derivatives have shown significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[7][13][15]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial action of these compounds is often linked to the disruption of essential cellular processes in microbes. While specific mechanisms can vary, they often involve the inhibition of crucial enzymes or interference with cell wall synthesis.

The Structure-Activity Relationship (SAR) is critical for optimizing antimicrobial potency. Key insights include:

-

Aryl Substituents: The nature of the aryl group at the 5-position significantly influences activity. The presence of halogen atoms (e.g., chloro, fluoro, bromo) on this ring is often well-tolerated and can enhance antibacterial activity.[16][17]

-

Hydrophobicity: In general, hydrophobic substituents tend to favor antibacterial activity, likely by facilitating passage through the bacterial cell membrane.[16]

-

Specific Moieties: The incorporation of other bioactive moieties, such as benzothiazole or piperazine, can lead to hybrid molecules with broad-spectrum and potent activity.[11][18] For example, piperazinomethyl derivatives have displayed broad-spectrum antibacterial activities with MIC values as low as 0.5–8 μg/mL.[18]

Data Summary: In Vitro Antimicrobial Potency

| Compound Class/ID | Target Organism | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Piperazinomethyl derivatives (5c, 5d) | Gram-positive & Gram-negative bacteria | MIC | 0.5 - 8 µg/mL |[18] | | Compound 22b, 22c | Bacillus subtilis | MIC | 0.78 µg/mL |[14] | | Compound 22a | Staphylococcus aureus | MIC | 1.56 µg/mL |[14] | | Compound 1b, 1e, 1g | S. faecalis, MSSA, MRSA | MIC | 4 - 64 µg/mL |[13] | | Compound 2g | Candida albicans | MIC | 8 µg/mL |[13] | | Compound 4a, 4g | Bacteria & Fungi | - | Activity equal to standards (Streptomycin, Griseofulvin) |[7] |

Anti-inflammatory and Anticonvulsant Activities

Beyond cancer and infectious diseases, 5-amino-1,3,4-oxadiazole derivatives have demonstrated significant potential in treating inflammation and neurological disorders like epilepsy.[7][19][20]

Anti-inflammatory Potential

Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, often using the carrageenan-induced rat paw edema model.[19][21] Certain compounds, such as [3-Chloro-N-[5-(3-Chloro-phenyl)-[7][8][12] oxadiazole-2yl] benzamide], have shown a good response, comparable to the standard drug indomethacin.[19] The mechanism often involves the inhibition of inflammatory mediators, though specific targets are still under investigation for many derivatives.

Anticonvulsant Activity

The anticonvulsant properties of these compounds are particularly noteworthy.[20][22][23]

-

Mechanism of Action: A primary mechanism for their anticonvulsant effect is the modulation of the GABAergic system.[22] Some derivatives exhibit potent binding affinity to the GABA-A receptor at the benzodiazepine binding site, enhancing GABA-mediated inhibition in the central nervous system.[22] This enhancement of inhibitory neurotransmission helps to suppress seizure activity.

-

In Vivo Efficacy: Studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models have confirmed the in vivo efficacy of these compounds. For example, the derivative 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (compound 5b) showed an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, activities greater than the standard drugs carbamazepine and ethosuximide.[22]

Experimental Protocol: Synthesis and Screening Workflow

The development of novel anticonvulsant agents follows a structured workflow from chemical synthesis to biological validation.

Caption: Workflow for synthesis and anticonvulsant evaluation of oxadiazole derivatives.

General Synthesis Protocol

A common and efficient method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles is through the oxidative cyclization of aldehyde semicarbazones.[10][13]

Objective: To synthesize a 2-amino-5-aryl-1,3,4-oxadiazole.

Materials:

-

Substituted aromatic aldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate or pyridine (base)

-

Ethanol or acetic acid (solvent)

-

Iodine or Bromine in glacial acetic acid (oxidizing agent)[10][13]

-

Sodium thiosulfate solution

Procedure:

Part A: Synthesis of the Semicarbazone Intermediate

-

Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water/ethanol.

-

Add an ethanolic solution of the substituted aromatic aldehyde to the semicarbazide solution.

-

Stir or reflux the mixture for 2-4 hours. The formation of a precipitate indicates the formation of the semicarbazone.

-

Cool the reaction mixture, filter the solid product, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Part B: Oxidative Cyclization to the 1,3,4-Oxadiazole

-

Suspend the dried semicarbazone in glacial acetic acid.

-

Add a solution of iodine or bromine in glacial acetic acid dropwise while stirring.

-

Reflux the mixture for 4-6 hours until the evolution of HBr/HI gas ceases.

-

Pour the cooled reaction mixture into crushed ice.

-

Filter the resulting solid precipitate. To remove excess iodine, wash the solid with a dilute solution of sodium thiosulfate, followed by water.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final 2-amino-5-substituted-1,3,4-oxadiazole.[10]

Conclusion and Future Directions

The 5-amino-1,3,4-oxadiazole scaffold is undeniably a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, underpinned by diverse mechanisms of action that range from enzyme inhibition to receptor modulation. The synthetic accessibility of this core allows for extensive structural modifications, enabling fine-tuning of activity and ADME properties through rigorous structure-activity relationship studies.

Future research should focus on several key areas:

-

Target Deconvolution: For many active compounds, the precise molecular target remains to be fully elucidated. Advanced techniques such as chemoproteomics can help identify specific binding partners, enabling more rational drug design.

-

Optimization of Lead Compounds: Promising hits from initial screenings require optimization to improve potency, selectivity, and pharmacokinetic profiles. Computational modeling and medicinal chemistry efforts will be crucial in this phase.[8][10]

-

Combating Drug Resistance: Given their activity against resistant strains like MRSA, these compounds represent a valuable avenue for developing new antibiotics to address the growing threat of antimicrobial resistance.[13][17]

The continued exploration of 5-amino-1,3,4-oxadiazole chemistry holds immense promise for delivering the next generation of drugs to treat a wide spectrum of human diseases.

References

- SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health.

- Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. National Institutes of Health.

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. National Institutes of Health.

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. National Institutes of Health.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chula Digital Collections.

- Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review.

- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.

- 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. MDPI.

- Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ResearchGate.

- A mini review on biological potential of 1,3,4-oxadiazole derivatives.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. National Institutes of Health.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. National Institutes of Health.

- Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. PubMed.

- Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.

- Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed.

- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals.

- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Bentham Science.

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers.

- A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.

- SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. afasci.com [afasci.com]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 18. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities | MDPI [mdpi.com]

- 19. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

Unlocking the Therapeutic Potential of 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile: A Technical Guide to Target Identification and Validation

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, privileged scaffolds serve as foundational blueprints for the development of novel therapeutics. The 1,3,4-oxadiazole ring is one such scaffold, a five-membered heterocycle renowned for its metabolic stability and its presence in a wide array of pharmacologically active agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The subject of this guide, 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile, combines this versatile oxadiazole core with two key functional groups: an amino group, which can serve as a crucial hydrogen bond donor, and a benzonitrile moiety.

The nitrile group is a particularly intriguing pharmacophore. Often employed as a bioisostere for carbonyl or hydroxyl groups, it can enhance binding affinity through polar interactions and hydrogen bonding, improve metabolic stability, and favorably modulate pharmacokinetic properties.[7][8][9][10] Its inclusion directs our investigation towards specific target classes where such interactions are paramount. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs provide a strong, rational basis for hypothesizing its interaction with key therapeutic targets in oncology and immunology.

This technical guide is structured to provide drug development professionals with a comprehensive, logic-driven framework for elucidating the therapeutic potential of this compound. We will move beyond mere speculation, grounding our hypotheses in the established pharmacology of related structures and outlining a rigorous, multi-tiered experimental strategy for target validation. Our investigation will focus on two high-value, druggable targets where the unique chemistry of this compound is most likely to confer potent and selective activity: Indoleamine 2,3-dioxygenase 1 (IDO1) and the Aryl Hydrocarbon Receptor (AhR) .

Chapter 1: Primary Target Hypothesis I - Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

The Scientific Imperative for IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[11] In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator.[12] Many tumors overexpress IDO1, creating an immunosuppressive microenvironment through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[11][12]

Therefore, the inhibition of IDO1 represents a highly attractive therapeutic strategy to restore anti-tumor immunity. The structural features of this compound, particularly the nitrogen-rich oxadiazole ring, are common in known heterocyclic inhibitors of various enzymes, making IDO1 a plausible and compelling target.[13]

Experimental Validation Workflow for IDO1 Inhibition

A phased approach, beginning with high-throughput biochemical screening and progressing to cell-based and kinetic assays, provides a self-validating system to confirm and characterize IDO1 inhibition.

Caption: Phased experimental workflow for IDO1 target validation.

Detailed Experimental Protocols

-

Rationale: This initial high-throughput screen directly measures the compound's ability to inhibit recombinant human IDO1 enzyme activity. A fluorogenic assay is chosen for its high sensitivity and low interference from test compounds compared to UV-based methods.[14]

-

Methodology:

-

Prepare a 2X reaction premix by diluting a 100X antioxidant mix in IDO1 assay buffer to maintain the enzyme in its active ferrous state.[14]

-

Dispense 50 µL of the 2X reaction premix into wells of a black 96-well microplate.

-

Add 2 µL of this compound (test compound, TC) at various concentrations (e.g., from 1 nM to 100 µM in DMSO) to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle) and a positive control inhibitor (e.g., Epacadostat).

-

Add 20 µL of IDO1 Assay Buffer to the background control and no inhibitor control wells.

-

To initiate the reaction, add 20 µL of recombinant human IDO1 enzyme to all wells except the background control.

-

Incubate the plate for 10 minutes at room temperature, protected from light.

-

Add 10 µL of 10X L-Tryptophan substrate solution to all wells.

-

Incubate for 1 hour at room temperature.

-

Add 20 µL of the fluorogenic developer solution, which selectively reacts with the product N-formylkynurenine (NFK).[14][15]

-

Incubate for 4 hours at 37°C.

-

Measure fluorescence with a plate reader at an excitation of ~400 nm and emission of ~510 nm.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

-

Rationale: This assay validates the compound's activity in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit intracellular IDO1.[3][16] Human ovarian cancer cells (SKOV-3) or cervical cancer cells (HeLa) are used as they endogenously express IDO1 upon stimulation with interferon-gamma (IFNγ).[16][17]

-

Methodology:

-

Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[3]

-

The next day, treat the cells with the test compound at various concentrations for 1 hour.

-

Induce IDO1 expression by adding human IFNγ to a final concentration of 100 ng/mL.[16]

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, collect 140 µL of the cell culture supernatant.

-

Add 10 µL of 6.1 N trichloroacetic acid (TCA) to the supernatant, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes the NFK product to kynurenine and precipitates proteins.[17]

-

Centrifuge the plate to pellet the precipitate.

-

Transfer 100 µL of the resulting supernatant to a new 96-well plate.

-

Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid. This reagent reacts with kynurenine to form a yellow-colored product.[17]

-

Measure the absorbance at 480 nm.

-

A standard curve of known kynurenine concentrations is used to quantify the amount of kynurenine produced.

-

Calculate the EC50 value, representing the concentration of the compound that inhibits kynurenine production by 50%. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) must be run to ensure the observed effect is not due to cell death.[1]

-

-

Rationale: Determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial insight into how the compound interacts with the enzyme.[18][19] This is vital for lead optimization and understanding the potential for in vivo efficacy.

-

Methodology:

-

Perform the biochemical IDO1 assay as described in Protocol 1.3.1.

-

Use a matrix of experimental conditions with varying concentrations of both the substrate (L-Tryptophan) and the inhibitor (test compound).

-

Measure the initial reaction velocity (V) at each condition.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

-

Analyze the pattern of the lines generated at different inhibitor concentrations to determine the mode of inhibition. For example, lines intersecting on the y-axis indicate competitive inhibition, while lines intersecting on the x-axis indicate non-competitive inhibition.[20]

-

Chapter 2: Primary Target Hypothesis II - Aryl Hydrocarbon Receptor (AhR) Modulation

The Scientific Imperative for AhR Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the bHLH-PAS family.[9] Initially studied for its role in mediating the toxicity of environmental pollutants like dioxin, AhR is now recognized as a key regulator of immune responses, cell cycle, and xenobiotic metabolism.[7] Dysregulation of the AhR signaling pathway is implicated in various cancers and inflammatory diseases.[7][21]

Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[22]

The planar, aromatic structure of the benzonitrile and oxadiazole rings in our test compound makes it a candidate for binding to the ligand-binding pocket of AhR. A closely related compound, 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile, has been identified as an AhR activator.[23] This precedent strongly suggests that our compound will bind to AhR, but the specific substitutions could pivot its function from an agonist to an antagonist, which would be therapeutically desirable for blocking oncogenic or pro-inflammatory AhR signaling.[21][24]

Experimental Validation Workflow for AhR Antagonism

This workflow is designed to first establish binding and then functionally characterize the compound as an antagonist by measuring its ability to block agonist-induced downstream events.

Caption: Multi-phase workflow for validating AhR antagonism.

Detailed Experimental Protocols

-

Rationale: This biochemical assay directly assesses the ability of the test compound to bind to the AhR by measuring its displacement of a high-affinity radiolabeled ligand, [³H]TCDD.[21] This provides a quantitative measure of binding affinity (Ki).

-

Methodology:

-

Prepare cytosolic extracts containing the AhR from a suitable source (e.g., guinea pig liver or engineered cell lines).

-

In a series of tubes, incubate a fixed concentration of the cytosolic extract with a fixed concentration of [³H]TCDD.

-

Add increasing concentrations of the unlabeled test compound to these tubes. Include a control for non-specific binding by adding a large excess of unlabeled TCDD.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the protein-bound radioligand from the free radioligand, typically by filtration through glass fiber filters.

-